![molecular formula C4H6N2O4 B150286 3-Oxo-3-ureidopropanoic acid CAS No. 542-07-4](/img/structure/B150286.png)
3-Oxo-3-ureidopropanoic acid
Overview
Description
3-Oxo-3-ureidopropanoic acid, also known as 3-(Carbamoylamino)-3-oxopropanoic acid, is a ureido derivative of malonic acid . It has a molecular formula of C4H6N2O4, an average mass of 146.101 Da, and a monoisotopic mass of 146.032761 Da .
Molecular Structure Analysis
The molecular structure of 3-Oxo-3-ureidopropanoic acid consists of a carbamoylamino group attached to a 3-oxopropanoic acid . The InChI representation of the molecule isInChI=1S/C4H6N2O4/c5-4(10)6-2(7)1-3(8)9/h1H2, (H,8,9) (H3,5,6,7,10)
. Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Oxo-3-ureidopropanoic acid include its molecular formula (C4H6N2O4), average mass (146.101 Da), and monoisotopic mass (146.032761 Da) .Scientific Research Applications
Biotechnological Production
3-Hydroxypropanoic acid (3-HP), related to 3-Oxo-3-ureidopropanoic acid, is a valuable platform chemical with a growing demand in the global market. It can be produced from renewable resources and is used as a precursor in the industrial production of chemicals like acrylic acid and its derivatives. In its polymerized form, 3-HP finds applications in bioplastic production. Advances in metabolic engineering and synthetic biology have led to efficient methods for bio-production of 3-HP, using microbes such as Escherichia coli and Saccharomyces cerevisiae (Jers et al., 2019).
Chemical Synthesis
A novel method to synthesize L-α-(3,4-Dimethoxybenzyl)-α-ureidopropanoic acid was developed, providing a high yield and showcasing potential for industrial application. This method represents an advancement in the synthesis of compounds related to 3-Oxo-3-ureidopropanoic acid (Su Wei-ke, 2008).
Biological Catalysis
Biocatalysis of related compounds, like ursolic acid, by microorganisms has been investigated, yielding metabolites with potential inhibitory activity on nitric oxide production. This process demonstrates the versatility of microbial transformation in producing novel derivatives of compounds related to 3-Oxo-3-ureidopropanoic acid (Zhang et al., 2017).
Green Chemistry in Synthesis
The potential of catalytic chemical methods in creating eco-sustainable processes for the production of 3-Hydroxypropanoic acid, closely related to 3-Oxo-3-ureidopropanoic acid, emphasizes the green chemistry approach in synthesizing these building blocks (Pina et al., 2011).
properties
IUPAC Name |
3-(carbamoylamino)-3-oxopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O4/c5-4(10)6-2(7)1-3(8)9/h1H2,(H,8,9)(H3,5,6,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUUMUFWVSUBOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601258771 | |
Record name | 3-[(Aminocarbonyl)amino]-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601258771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3-ureidopropanoic acid | |
CAS RN |
542-07-4 | |
Record name | 3-[(Aminocarbonyl)amino]-3-oxopropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=542-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(Aminocarbonyl)amino]-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601258771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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